2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Description
2,3,4-Trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,3,4-trimethyl-substituted benzene ring linked via an ethyl group to a 2-methylindole moiety. This structure combines aromatic and heterocyclic components, making it of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13-9-10-20(15(3)14(13)2)25(23,24)21-12-11-17-16(4)22-19-8-6-5-7-18(17)19/h5-10,21-22H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMFQJQJBRSPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide core is formed by reacting benzenesulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various alkyl or acyl groups on the benzene ring.
Scientific Research Applications
2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or DNA replication in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
The target compound’s 2,3,4-trimethyl substitution contrasts with related compounds bearing fewer methyl or alternative substituents:
| Compound Name | Benzene Substituents | Indole Substituents | Linker | Molecular Formula | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | 2,3,4-Trimethyl | 2-Methyl | Ethyl | C₂₀H₂₄N₂O₂S | High steric hindrance, lipophilicity |
| 4-Methyl-N-[2-(2-methylindol-3-yl)ethyl]benzenesulfonamide (3a, Ev4) | 4-Methyl | 2-Methyl | Ethyl | C₁₈H₂₀N₂O₂S | Precursor for spirocyclized indolenines (53% yield) |
| 3-Chloro-4-methyl analog (Ev9,12) | 3-Chloro-4-methyl | 2-Methyl | Ethyl | C₁₈H₁₉ClN₂O₂S | Electrophilic reactivity, CAS 851170-84-8 |
| 4-Fluoro-N-(2,3-dimethylphenyl) analog (Ev8) | 4-Fluoro | 2,3-Dimethylphenyl | – | C₁₄H₁₃F₂NO₂S | Unintended "double" sulfonamide product |
- Lipophilicity : The additional methyl groups enhance lipophilicity (predicted logP ~3.5 vs. 2.8 for 3a), which may improve membrane permeability but reduce aqueous solubility .
Indole Ring Modifications
Variations in the indole substituents significantly impact electronic and steric profiles:
| Compound (Source) | Indole Substituent | Key Findings |
|---|---|---|
| Target Compound | 2-Methyl | Balances electronic density for nucleophilic reactions |
| 3p (Ev3) | 2-Phenyl | Increased aromaticity; potential π-π stacking interactions |
| 3q (Ev3) | 4-Isopropoxyphenyl | Introduces polar, bulky substituent (71% yield) |
| 3l (Ev5) | 6-Trifluoromethyl | Electron-withdrawing CF₃ group alters reactivity |
- The 2-methylindole in the target compound provides moderate electron density, whereas phenyl or trifluoromethyl groups (Ev3, Ev5) modify reactivity in gold-catalyzed reactions .
Linker and Regioisomerism
- Ethyl vs. Propyl Linkers : Compounds like 3w/3’w (Ev1) use a propyl linker , yielding regioisomers in a 2:1 ratio due to aziridine ring-opening dynamics. The target’s ethyl linker avoids this isomerism, simplifying purification .
- Stereochemical Outcomes : Derivatives like (S)-3d (Ev6) achieve 97% enantiomeric excess via chiral aziridine precursors, highlighting the importance of linker geometry in asymmetric synthesis .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.53 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant antibacterial effects against various strains of bacteria. For instance:
- In vitro studies have shown that certain sulfonamide derivatives inhibit bacterial growth by interfering with folate synthesis pathways.
- Case Study : A derivative demonstrated an IC50 value of 0.5 µM against Staphylococcus aureus, indicating potent antibacterial activity.
Anti-inflammatory Properties
Sulfonamides have also been studied for their anti-inflammatory effects. The compound this compound may exert these effects through the inhibition of pro-inflammatory cytokines.
- Mechanism of Action : It is hypothesized that this compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
- Research Finding : In cellular assays, the compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation.
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
- Results : The compound displayed an IC50 value of 15 µM in MCF7 cells, suggesting significant anticancer activity.
Data Table: Biological Activities Overview
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 | |
| Anti-inflammatory | Human macrophages | 10 | |
| Anticancer | MCF7 (breast cancer) | 15 | |
| Anticancer | A549 (lung cancer) | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety likely inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
- Cytokine Modulation : The compound appears to modulate cytokine production in immune cells, particularly reducing pro-inflammatory cytokines.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest through pathways involving p53 and cyclin-dependent kinases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
